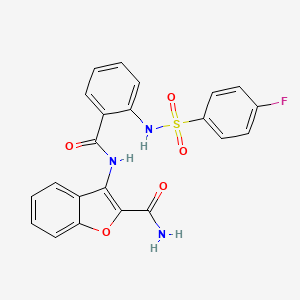

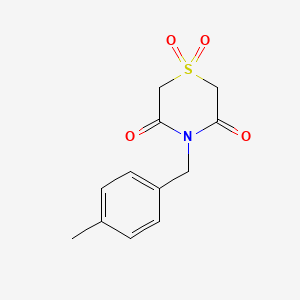

3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activities

Compounds related to "3-(2-(4-Fluorophenylsulfonamido)benzamido)benzofuran-2-carboxamide" have been synthesized and evaluated for their antiproliferative activities against cancer cell lines. For instance, pyrazole-sulfonamide derivatives, designed from related chemical structures, demonstrated promising antitumor activity, particularly against rat brain tumor cells (C6), showing cell-selective effects and broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamide inhibitors, structurally akin to the compound , were prepared and tested as inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations. These compounds demonstrated varied activities against the isoenzymes, with the lowest affinity against isoenzyme hCA XII, indicating their potential in designing inhibitors for specific carbonic anhydrase isoenzymes (Supuran et al., 2013).

Chemical Properties and Interactions

Research on the basicity of sulfonamides and carboxamides, including the effect of fluorinated substituents, provides insights into their chemical interactions and properties. The study found that sulfonamides are protonated at nitrogen more than oxygen, contrasting with carboxamides. This difference in basicity, influenced by fluorinated substituents, has implications for the compound's reactivity and potential applications in medicinal chemistry (Shainyan et al., 2012).

Applications in Fluorescence and Peptide Determination

The development of water-soluble fluorogenic reagents with structures related to benzofuran-sulfonamides has been reported. These reagents, used for the determination of peptides, exhibit significant fluorescence characteristics upon reacting with peptides, suggesting their utility in sensitive and specific detection methods in biochemistry and analytical chemistry (Kajiro et al., 2000).

Antibacterial Activity

Sulfonamide drugs, including derivatives of the compound in discussion, have shown a wide range of biological activities, including antibacterial effects. Specific sulfonamide derivatives demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in antibiotic development (Ajani et al., 2012).

Wirkmechanismus

Target of Action

Benzofuran compounds are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives are known to have strong biological activities .

Zukünftige Richtungen

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research and development in this area.

Biochemische Analyse

Biochemical Properties

The nature of these interactions is complex and depends on the specific structure of the benzofuran compound .

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O5S/c23-13-9-11-14(12-10-13)32(29,30)26-17-7-3-1-5-15(17)22(28)25-19-16-6-2-4-8-18(16)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRALJWUVZJGCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)

![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2976053.png)

![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-benzylacetamide](/img/structure/B2976056.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2976058.png)

![2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2976059.png)

![(5-Bromofuran-2-yl)-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2976060.png)

![2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976066.png)